ethyl 4-[5-(benzyloxy)-2-methyl-1-benzofuran-3-amido]benzoate
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Description
Ethyl benzoate compounds are generally used in a variety of applications due to their stability and aromatic properties . They are often found in the synthesis of pharmaceuticals and other organic compounds .
Synthesis Analysis
Esters, such as ethyl benzoate, can be synthesized through a reaction between carboxylic acids and alcohols in the presence of an acid catalyst . Acid chlorides and acid anhydrides can also react with alcohols to form esters .Molecular Structure Analysis
The molecular structure of similar compounds, like ethyl 4-[(4-methylbenzyl)-oxy]benzoate, has been studied . The molecules in these compounds can differ in the conformation related to the ethoxy group and in the orientation of the phenyl rings .Chemical Reactions Analysis
Esters can undergo a variety of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Esters can undergo trans-esterification reactions to form different esters . They can also be reduced to form alcohols or aldehydes depending on the reducing agent .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, ethyl 4-[(4-methylbenzyl)-oxy]benzoate has an empirical formula of C17H18O3 .Mechanism of Action
- The primary targets of “ethyl 4-[5-(benzyloxy)-2-methyl-1-benzofuran-3-amido]benzoate” could be receptors located on cell surfaces, intracellular enzymes, or even intranuclear targets .
- Depending on the specific receptor and its location, the compound’s mode of action could be agonistic (activating), antagonistic (blocking), or partial agonistic .
- These changes ultimately impact cellular function, such as cell growth, differentiation, or survival .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-[(2-methyl-5-phenylmethoxy-1-benzofuran-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5/c1-3-30-26(29)19-9-11-20(12-10-19)27-25(28)24-17(2)32-23-14-13-21(15-22(23)24)31-16-18-7-5-4-6-8-18/h4-15H,3,16H2,1-2H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVFZSJAXCLRTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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